2-Ethylpent-4-enoic acid

Olefin Metathesis Catalysis Thermochemistry

2-Ethylpent-4-enoic acid (CAS 1575-73-1), also known as 2-allylbutyric acid, is an unsaturated carboxylic acid of the formula C₇H₁₂O₂. It is characterized by a five-carbon backbone with a 2-ethyl substitution and a terminal alkene at the 4-position, imparting bifunctional reactivity suitable for diversified organic transformations.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 1575-73-1
Cat. No. B3048126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylpent-4-enoic acid
CAS1575-73-1
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCC(CC=C)C(=O)O
InChIInChI=1S/C7H12O2/c1-3-5-6(4-2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9)
InChIKeyMCEBMFWJKMJTPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylpent-4-enoic Acid (CAS 1575-73-1): A Branched α-Allyl Carboxylic Acid Intermediate for Chiral and Bioactive Molecule Synthesis


2-Ethylpent-4-enoic acid (CAS 1575-73-1), also known as 2-allylbutyric acid, is an unsaturated carboxylic acid of the formula C₇H₁₂O₂. It is characterized by a five-carbon backbone with a 2-ethyl substitution and a terminal alkene at the 4-position, imparting bifunctional reactivity suitable for diversified organic transformations [1]. The compound serves as a strategic intermediate in pharmaceutical and agrochemical research, with documented utility as a building block for anticonvulsant analogs and specialty polymers . Its branched, unsaturated architecture enables reaction pathways not accessible to linear or non-allylic carboxylic acid congeners.

Why Direct Substitution of 2-Ethylpent-4-enoic Acid (CAS 1575-73-1) with Other Pentenoic Acids Is Chemically Invalid


Substituting 2-ethylpent-4-enoic acid with a simpler pentenoic acid derivative (e.g., 4-pentenoic acid) or an alternative branched α-allyl carboxylic acid is not chemically equivalent. The presence of the 2-ethyl substituent in the α-position to the carboxyl group significantly alters the compound's catalytic activity . Specifically, 2-ethylpent-4-enoic acid exhibits a distinct enthalpy of formation and activation profile, conferring a higher catalytic activity than linear hydrocarbons, as demonstrated in gas-phase metathesis reactions . Furthermore, the combined alkene and carboxylic acid functionalities, with the specific steric environment created by the 2-ethyl group, dictate the regioselectivity and efficiency of downstream reactions, such as those used in the synthesis of valproic acid analogs, which cannot be replicated by non-2-substituted or differently substituted pentenoic acids .

Quantitative Differentiation Evidence for 2-Ethylpent-4-enoic Acid (CAS 1575-73-1) Against Comparable α-Allyl Carboxylic Acids


Enhanced Gas-Phase Metathesis Catalysis: Enthalpic Differentiation from Linear Hydrocarbons

In the context of gas-phase catalysis, 2-ethylpent-4-enoic acid demonstrates a defined thermodynamic profile that differentiates it from non-carboxylic alkene catalysts. The compound has an enthalpy of formation of -5.6 kJ/mol and an enthalpy of activation at 298 K of -2.8 kJ/mol . This profile indicates that it is a relatively strong catalyst for the metathesis of cis and trans 4-pentene . Direct comparative data shows that 2-ethylpent-4-enoic acid has a higher catalytic activity than the linear hydrocarbons 1,3,5,7,9,11-heptadecane (1HPD) and 1,3,5,7-octadecane (OD) .

Olefin Metathesis Catalysis Thermochemistry

Lipophilicity and Physicochemical Profile: Differentiating 2-Ethylpent-4-enoic Acid from 4-Pentenoic Acid

The introduction of a 2-ethyl substituent onto the pentenoic acid backbone significantly modulates the compound's physicochemical properties, which are critical for applications in drug design and formulation. 2-Ethylpent-4-enoic acid has a calculated logP (XLogP3) of 1.8 and a topological polar surface area (TPSA) of 37.3 Ų [1]. The compound also exhibits a density of 0.955 g/cm³ and a boiling point of 209.9°C at 760 mmHg [1]. These values differ substantially from the unsubstituted 4-pentenoic acid, which, for example, has a reported logP of 1.4 and a boiling point of 187-188°C [2].

ADME Properties Physicochemical Characterization Drug Design

Unique Biocatalytic Substrate Properties: Implied Differentiation in β-Vinyl Effect from Aryl-Substituted Pentenoic Acids

While not a direct comparator, the literature on related pent-4-enoic acids provides strong class-level inference for the unique reactivity of 2-ethylpent-4-enoic acid. Studies on 3-arylpent-4-enoic acids demonstrate that the presence and position of the double bond (a 'β-vinyl effect') dramatically influence biocatalytic efficiency and enantioselectivity with enzymes like nitrile hydratase and amidase [1]. The amidase from Rhodococcus erythropolis AJ270 showed greater activity and higher enantioselectivity against 3-arylpent-4-enoic acid amides compared to saturated 3-arylpentanoic acid amides [1]. This established β-vinyl effect implies that the specific vinyl group position in 2-ethylpent-4-enoic acid is a critical determinant of its reactivity profile in biocatalytic and enantioselective syntheses, differentiating it from structurally distinct saturated or non-allylic acid substrates.

Biocatalysis Enantioselective Synthesis Nitrile Hydratase

Defined Utility as an Intermediate in Anticonvulsant Drug Analog Synthesis: Differentiating from Non-Allylic Carboxylic Acids

2-Ethylpent-4-enoic acid has a specific, documented application as an intermediate in the synthesis of anticonvulsant drugs, including analogs of valproic acid . Valproic acid (2-propylpentanoic acid) itself is a branched-chain carboxylic acid. The 2-ethylpent-4-enoic acid structure, with its 2-ethyl group and terminal alkene, provides a functionalized scaffold for introducing unsaturation into the valproic acid framework . This application is specific to the compound's unique substitution pattern; a non-allylic or differently substituted carboxylic acid (e.g., a linear acid like pentanoic acid or a saturated branched acid) would not yield the same diunsaturated valproic acid analogs, which are of interest for studying metabolism and structure-activity relationships.

Medicinal Chemistry Drug Synthesis Anticonvulsants

Quantified Water Solubility and Physical State: A Practical Differentiator from More Hydrophobic Alkenoic Acids

The water solubility of 2-ethylpent-4-enoic acid is reported as slightly soluble, with a quantitative value of 6.9 g/L . This moderate solubility is a critical parameter for reaction planning, particularly in biphasic systems or aqueous-phase biotransformations. In contrast, more highly substituted or longer-chain alkenoic acids exhibit significantly lower water solubility, which can complicate aqueous workups or biocatalytic reactions. For instance, 2-ethyl-2-methylpent-4-enoic acid, which bears an additional methyl group, is expected to be more hydrophobic and less water-soluble, potentially requiring different solvent systems or reaction conditions. The 6.9 g/L solubility of 2-ethylpent-4-enoic acid provides a defined, measurable property that guides solvent selection and reaction design.

Formulation Solubility Process Chemistry

Strategic Application Scenarios for 2-Ethylpent-4-enoic Acid (CAS 1575-73-1) Based on Differentiated Evidence


Gas-Phase Metathesis Catalyst or Additive Screening

Based on its thermochemical profile (ΔHf = -5.6 kJ/mol, ΔH‡(298 K) = -2.8 kJ/mol) and demonstrated higher activity than linear hydrocarbons , 2-ethylpent-4-enoic acid is a strong candidate for inclusion in catalyst screens for the gas-phase metathesis of cis and trans 4-pentene or related substrates. Its performance can be benchmarked against standard hydrocarbon catalysts.

Synthesis of Chiral Building Blocks via Biocatalysis

The compound's pent-4-enoic acid backbone aligns with substrates known to exhibit a significant 'β-vinyl effect' in biocatalytic transformations . It should be prioritized for studies involving nitrile hydratase/amidase enzyme systems (e.g., from Rhodococcus erythropolis AJ270) to produce enantiopure synthons for γ-amino acids or lactams.

Medicinal Chemistry: Anticonvulsant Drug Analog Development

For programs targeting novel valproic acid derivatives, 2-ethylpent-4-enoic acid is a validated starting material for introducing unsaturation into the core structure . Its use can directly enable the synthesis of diunsaturated analogs for metabolic and structure-activity relationship (SAR) studies.

Process Chemistry: Aqueous-Organic Biphasic Reaction Design

The documented water solubility of 6.9 g/L provides a critical design parameter for reactions involving aqueous phases. It can be effectively utilized in biphasic systems where moderate water solubility is beneficial for substrate transfer, while its lipophilicity (logP 1.8) ensures compatibility with organic solvents for product extraction.

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